

2-(3-Bromo-4-fluorophenyl)oxirane SMILES string

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Compound of Interest

Compound Name: 2-(3-Bromo-4-fluorophenyl)oxirane

CAS No.: 1486225-67-5

Cat. No.: B1529307

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An In-Depth Technical Guide on the **2-(3-Bromo-4-fluorophenyl)oxirane** Scaffold

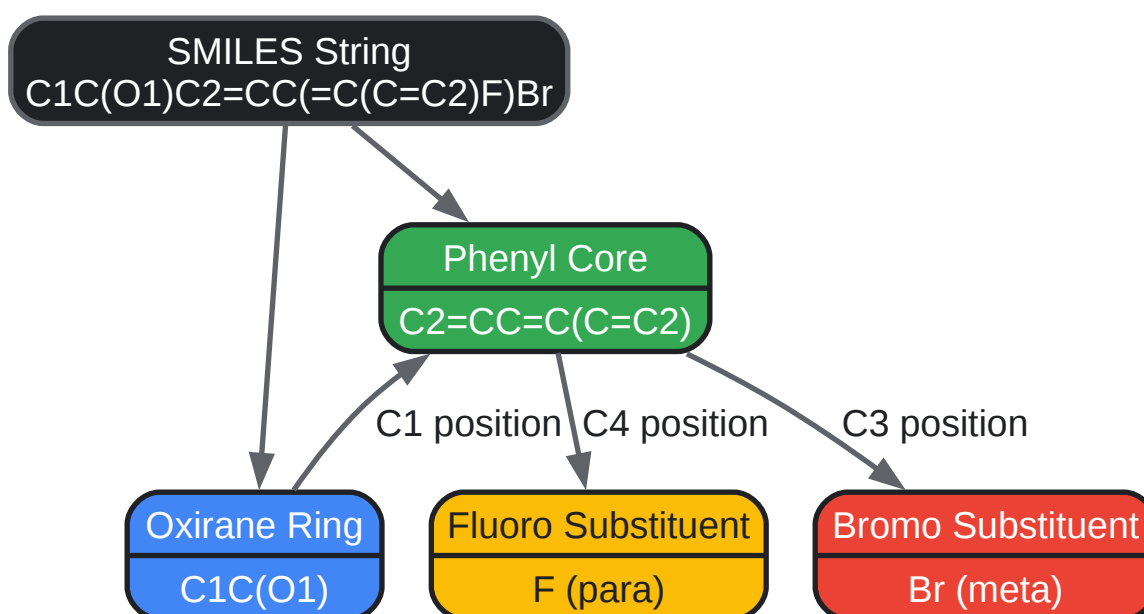
Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity. **2-(3-Bromo-4-fluorophenyl)oxirane** (CAS: 1486225-67-5) is a premier example of such a scaffold [1]. Featuring a highly strained electrophilic oxirane ring and a transition-metal-compatible aryl bromide moiety, this molecule allows for spatially resolved, two-stage functionalization. The presence of a para-fluorine atom further enhances the metabolic stability and modulates the lipophilicity of downstream pharmacophores. This whitepaper deconstructs the structural bioinformatics of its SMILES string, details self-validating synthetic protocols, and outlines its application in advanced drug discovery workflows.

Cheminformatics & Structural Bioinformatics

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is C1C(O1)C2=CC(=C(C=C2)F)Br. As a Senior Application Scientist, reading this string is akin to reading a synthetic blueprint.

- C1C(O1): Denotes the terminal oxirane (epoxide) ring. The high ring strain (~27 kcal/mol) makes it a prime candidate for nucleophilic ring-opening.
- C2=CC=C(C=C2): Represents the aromatic core, acting as the rigid spacer.
- F and Br: The fluorine is positioned para to the oxirane (C4), while the bromine is positioned meta (C3). This specific halogenation pattern is critical; the fluorine provides a strong inductive electron-withdrawing effect that stabilizes the aromatic ring against oxidative metabolism, while the bromine serves as a highly specific handle for palladium-catalyzed cross-coupling.



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Figure 1: Topological deconstruction of the **2-(3-Bromo-4-fluorophenyl)oxirane** SMILES string.

To predict the pharmacokinetic behavior of APIs derived from this scaffold, we must first establish its baseline physicochemical parameters [2].

Table 1: Physicochemical and Cheminformatic Properties

Property	Value	Computational Significance
Molecular Formula	C8H6BrFO	Baseline mass for MS identification.
Molecular Weight	217.03 g/mol	Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area	12.5 Å ²	Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
XLogP3	2.4	Optimal partition coefficient for membrane permeability.
H-Bond Donors / Acceptors	0 / 2	Lacks donors, minimizing non-specific protein binding prior to ring opening.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of terminal epoxides from benzaldehyde derivatives can be achieved via several routes, but the Corey-Chaykovsky Epoxidation is the gold standard for this specific scaffold.

Causality of Experimental Choice: Why use trimethylsulfoxonium iodide over the standard Prilezhaev reaction (mCPBA epoxidation of a styrene)? Converting 3-bromo-4-fluorobenzaldehyde directly to the epoxide via a sulfoxonium ylide bypasses the need to synthesize an intermediate styrene. Furthermore, the sulfoxonium ylide (as opposed to a sulfonium ylide) reacts via a reversible betaine intermediate. This thermodynamic control ensures exclusive formation of the terminal epoxide without unwanted homologation (aldehyde to ketone) or side reactions with the halogenated ring.

Step-by-Step Protocol: Corey-Chaykovsky Epoxidation

- **Ylide Generation:** In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMSO. Gradually add trimethylsulfoxonium iodide (1.2 eq)

at room temperature. Causality: DMSO acts as an excellent polar aprotic solvent to stabilize the resulting ylide. Stir until H₂ gas evolution ceases.

- **Substrate Addition:** Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution to prevent thermal spikes that could degrade the ylide.
- **Maturation:** Stir the reaction mixture at room temperature for 3 hours.
- **Quench & Extraction:** Quench carefully with cold saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System Checkpoint: A protocol is only as good as its internal validation. To verify success without isolating impurities:

- **TLC Analysis:** Run a TLC (Hexanes/EtOAc 8:2). The UV-active aldehyde starting material (R_f≈0.6) must completely disappear, replaced by a new UV-active spot (R_f≈0.4).
- **¹H NMR Confirmation:** The aldehyde proton signal (δ ~9.9 ppm) must be absent. The successful formation of the oxirane is validated by the appearance of a characteristic AMX spin system: a methine proton at δ ~3.8 ppm (dd) and two diastereotopic terminal methylene protons at δ ~3.1 ppm (dd) and δ ~2.7 ppm (dd).

Applications in Drug Discovery: Orthogonal Functionalization

The true value of **2-(3-Bromo-4-fluorophenyl)oxirane** lies in its capacity for orthogonal functionalization. The oxirane and the aryl bromide can be activated independently under completely different reaction conditions, allowing for the modular assembly of complex APIs.

Phase 1: Regioselective Aminolysis

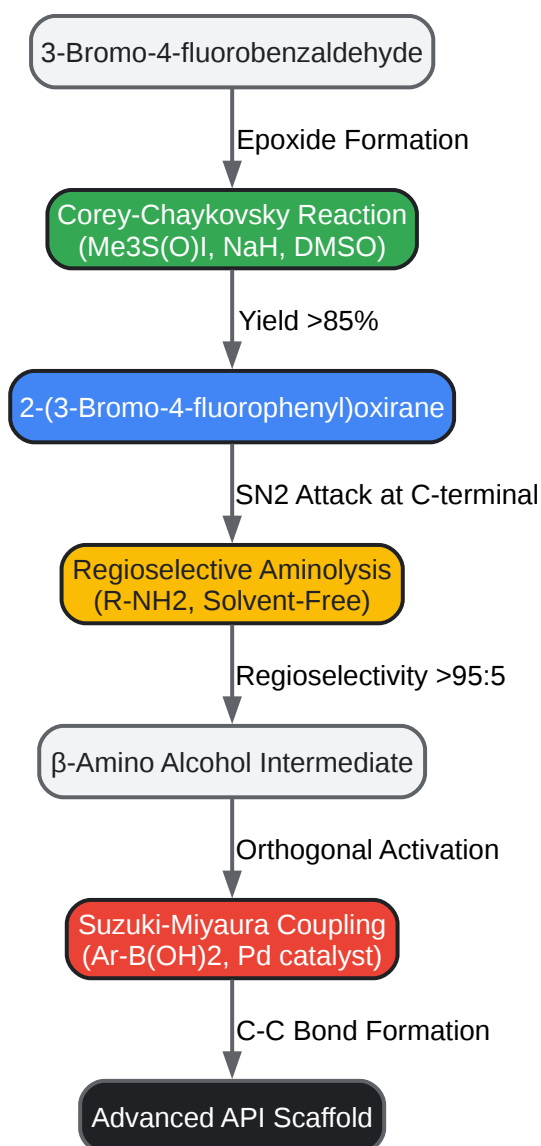
The oxirane ring is highly susceptible to nucleophilic attack by primary or secondary amines. Under metal- and solvent-free conditions (or mediated by catalytic acetic acid), this reaction proceeds with near-perfect regiochemical fidelity [3][4].

- Causality: The amine attacks the less sterically hindered terminal carbon (SN2 mechanism), yielding a β -amino alcohol. This motif is a ubiquitous pharmacophore found in beta-blockers, anti-malarials, and HIV protease inhibitors.
- Validation: LC-MS will show the $[M+H]^+$ of the adduct. Regioselectivity is confirmed via 1H NMR; the methine proton shifts significantly downfield ($\delta \sim 4.5 - 5.0$ ppm) due to the newly formed adjacent hydroxyl group.

Phase 2: Suzuki-Miyaura Cross-Coupling

Once the amine is installed, the aryl bromide serves as the second vector for diversification. Using a palladium catalyst (e.g., $Pd(dppf)Cl_2$), the bromoarene undergoes oxidative addition, followed by transmetalation with an arylboronic acid, and reductive elimination to form a new C-C biaryl bond [5].

- Causality: The robust nature of the Suzuki coupling tolerates the unprotected β -amino alcohol generated in Phase 1, eliminating the need for wasteful protection/deprotection steps.
- Validation: The success of the cross-coupling is definitively proven by the disappearance of the characteristic 1:1 isotopic mass pattern of the bromine atom ($M / M+2$) in the mass spectrum.



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Figure 2: Orthogonal functionalization workflow of **2-(3-Bromo-4-fluorophenyl)oxirane**.

References

- National Center for Biotechnology Information. "**2-(3-Bromo-4-fluorophenyl)oxirane** | CID 62773512". PubChem. Available at:[\[Link\]](#)
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